10-Fold Faster Suzuki-Miyaura Coupling Rate with Neopentyl Glycol Ester vs. Pinacol Ester
In a direct head-to-head study, replacing a pinacol boronic ester with a neopentyl glycol (NP) ester, as found in CAS 1312691-94-3, resulted in a 10-fold decrease in reaction time under anhydrous, homogeneous Suzuki-Miyaura cross-coupling conditions using TMSOK as a base in ethereal solvents [1]. This is a key differentiator for synthesis efficiency.
| Evidence Dimension | Suzuki-Miyaura Coupling Reaction Rate |
|---|---|
| Target Compound Data | Reaction time decreased 10-fold (Relative Rate: 10x) |
| Comparator Or Baseline | Pinacol Boronic Ester (Relative Rate: 1x) |
| Quantified Difference | 10-fold increase in reaction rate |
| Conditions | Anhydrous, TMSOK base, ethereal solvent |
Why This Matters
A faster reaction rate directly translates to higher throughput in parallel synthesis and reduced process cycle times, a critical factor for medicinal chemistry and scale-up procurement.
- [1] Shi, Y., Derasp, J.S., Guzman, S.M., Patrick, B.O., Hein, J.E. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245–261. View Source
